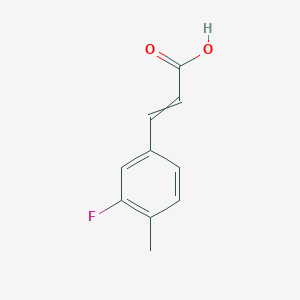

3-Fluoro-4-methylcinnamic acid

Description

General Overview of Cinnamic Acids in Chemical and Biological Research

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a crucial scaffold in both chemical synthesis and biological processes. mdpi.comnih.govresearchgate.net Its structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile platform for chemical modification. mdpi.comnih.govresearchgate.net Cinnamic acid and its derivatives are key intermediates in the biosynthesis of a wide range of natural products, including flavonoids and lignins. mdpi.com

In the realm of biological research, cinnamic acid derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.comnih.govresearchgate.netbeilstein-journals.org These compounds are investigated for their potential in treating a variety of diseases, from bacterial infections to cancer and neurological disorders. mdpi.comnih.govresearchgate.net The biological efficacy of these derivatives is often attributed to the nature and position of substituent groups on the cinnamic acid backbone. mdpi.comresearchgate.net

Distinctive Features and Research Rationale for Halogenated and Methylated Cinnamic Acids

The introduction of halogen atoms, such as fluorine, and methyl groups onto the cinnamic acid structure can significantly influence its physicochemical properties and biological activity. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov The incorporation of a fluorine atom can alter the electronic properties of the molecule, potentially leading to enhanced biological interactions. nih.gov For instance, studies have shown that fluorinated cinnamic acid derivatives can exhibit potent anti-tuberculosis and anticancer activities. mdpi.comnih.gov

Similarly, the addition of a methyl group can impact the molecule's lipophilicity and steric profile, which in turn can affect its biological target interactions. The position of the methyl group on the phenyl ring is also crucial in determining the compound's activity. For example, some studies suggest that specific methyl substitutions can enhance the anticancer properties of cinnamic acid derivatives. kuleuven.be The combination of both a fluorine atom and a methyl group, as seen in 3-Fluoro-4-methylcinnamic acid, presents a unique set of properties that are of interest for scientific investigation.

Current Research Landscape Pertaining to this compound

While the broader class of halogenated and methylated cinnamic acids has been the subject of considerable research, specific studies focusing solely on this compound are less common. Much of the existing research provides a general understanding of how fluoro and methyl substitutions influence the properties of cinnamic acid derivatives.

However, one notable study investigated the anti-radiation effects of a paeonol (B1678282) ester of 4-fluoro-cinnamic acid and 4-methyl-cinnamic acid. iaea.org This research, while not directly on this compound, suggests that cinnamic acid derivatives with these substitutions may possess protective effects against radiation damage. iaea.org The study observed an increase in DNA content in the marrow and the number of splenic nodules in mice treated with these esters, indicating a potential radioprotective effect. iaea.org

The current research landscape suggests that this compound is an emerging compound with potential applications, likely in the fields of medicinal chemistry and materials science, though extensive, dedicated research is still needed to fully elucidate its properties and potential applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Cinnamic acid | C9H8O2 | 148.16 | 140-10-3 |

| This compound | C10H9FO2 | 180.18 | 261951-72-8 |

| 4-Fluorocinnamic acid | C9H7FO2 | 166.15 | 459-32-5 |

| 4-Methylcinnamic acid | C10H10O2 | 162.18 | 1866-39-3 |

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| 4-Fluorocinnamic acid |

| 4-Methylcinnamic acid |

| Paeonol |

| 3-fluoro-4-methylbenzaldehyde |

| Malonic acid |

| Acetic anhydride |

| Sodium acetate |

| 3-fluoro-4-methyl-iodobenzene |

| Acrylic acid |

| Palladium catalyst |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZABKDWMCAVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-72-8 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 Methylcinnamic Acid

Established Synthetic Routes for Cinnamic Acid Derivatives

The creation of cinnamic acid and its derivatives, including 3-fluoro-4-methylcinnamic acid, relies on several well-established synthetic reactions. These methods form the foundation for producing the core structure of these compounds.

Wittig Reactions and Variants for (E)-3-Fluoro-4-methylcinnamic Acid Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of (E)-3-fluoro-4-methylcinnamic acid, the corresponding aldehyde, 3-fluoro-4-methylbenzaldehyde, would be reacted with a Wittig reagent derived from an alpha-haloacetic acid ester.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, where the R group is an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orglibretexts.org

Table 1: Key Features of the Wittig Reaction for Cinnamic Acid Synthesis

| Feature | Description |

| Reactants | Aldehyde/Ketone and a Phosphonium Ylide |

| Product | Alkene and Triphenylphosphine (B44618) oxide |

| Key Intermediate | Oxaphosphetane |

| Stereoselectivity | Dependent on ylide stability |

Knoevenagel Condensations and Decarboxylations for Cinnamic Acid Frameworks

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used to produce α,β-unsaturated acids like cinnamic acid. alfa-chemistry.combepls.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine. bepls.com

The mechanism involves the deprotonation of the active methylene compound to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. alfa-chemistry.com Subsequent dehydration and, in the case of using malonic acid, decarboxylation, leads to the formation of the cinnamic acid framework. alfa-chemistry.combepls.com The Doebner modification of the Knoevenagel condensation specifically uses malonic acid and is a common method for preparing cinnamic acids. semanticscholar.orgacs.org

Advanced Coupling Reactions (e.g., Heck, Sonogashira) Applicable to Substituted Cinnamic Acids

Modern synthetic chemistry has introduced powerful cross-coupling reactions that are applicable to the synthesis of substituted cinnamic acids. These reactions, often catalyzed by palladium, allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For cinnamic acid synthesis, this could involve coupling a substituted aryl halide with acrylic acid or its esters.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This method is particularly useful for synthesizing arylalkynes, which can be further transformed into cinnamic acid derivatives. rsc.org Copper-free versions of the Sonogashira reaction, sometimes referred to as Heck alkynylation, have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Comparison of Advanced Coupling Reactions

| Reaction | Reactants | Catalyst System | Bond Formed |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst + Base | C(sp²) - C(sp²) |

| Sonogashira Reaction | Terminal Alkyne + Aryl/Vinyl Halide | Palladium catalyst + Copper co-catalyst | C(sp) - C(sp²) |

Stereoselective Synthesis Approaches for this compound and its Analogs

Controlling the stereochemistry of the double bond (E/Z isomerism) and, in some cases, introducing chirality into the molecule are important aspects of synthesizing cinnamic acid derivatives for specific applications.

Chiral Catalyst Applications in Asymmetric Synthesis

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer or diastereomer. This is often achieved through the use of chiral catalysts. youtube.com In the context of cinnamic acid derivatives, chiral catalysts can be employed in various reactions to induce stereoselectivity. For instance, chiral Brønsted acids and N-heterocyclic carbenes have been used in asymmetric transformations. nih.gov The development of chiral ligands for metal catalysts, such as palladium, has enabled enantioselective versions of cross-coupling reactions. researchgate.net

E/Z Isomer Control in Cinnamic Acid Derivative Synthesis

The geometry of the double bond in cinnamic acid derivatives can significantly impact their properties and biological activity. Therefore, controlling the E/Z isomer ratio is a critical aspect of their synthesis.

Several strategies can be employed to control the stereochemical outcome:

Reaction Selection: As mentioned, the choice of Wittig reagent (stabilized vs. non-stabilized) can influence the E/Z selectivity. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, often provides excellent E-selectivity. beilstein-journals.orgnih.gov

Catalyst Control: Certain catalysts and reaction conditions in coupling reactions can favor the formation of one isomer over the other.

Photoisomerization: Cinnamic acid derivatives can undergo E-Z photoisomerization upon irradiation with UV light. tandfonline.comscispace.com This property can be utilized to enrich the mixture in the desired isomer. The Knoevenagel-Doebner condensation is noted for its high stereoselectivity, yielding the E-isomer with high conversion rates. researchgate.net

Derivatization and Functionalization Reactions of this compound

The unique structural features of this compound, namely the carboxylic acid group, the alkene bond, and the substituted aromatic ring, provide multiple sites for chemical modification. These transformations allow for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research. This section details the key derivatization and functionalization reactions, including esterification, amidation, dimerization, and other selective interconversions.

Esterification of the carboxylic acid moiety is a fundamental transformation for modifying the solubility, reactivity, and electronic properties of cinnamic acid derivatives. While classical methods like Fischer esterification using acid catalysis are applicable, modern biocatalytic approaches offer high selectivity and milder reaction conditions. sapub.org

Enzymatic Esterification: Biocatalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of cinnamic acid esters. nih.gov Lipases are valued for their ability to function in non-aqueous organic solvents, which can improve the solubility of hydrophobic substrates and shift the reaction equilibrium towards ester formation. researchgate.net Immobilized enzymes, such as Novozym 435 (lipase from Candida antarctica) and Lipozyme TLIM (lipase from Thermomyces lanuginosus), are frequently employed due to their enhanced stability and ease of reuse. nih.govnih.govresearchgate.net

Research on various substituted cinnamic acids demonstrates the versatility of this approach. For instance, the synthesis of ethyl ferulate and octyl methoxycinnamate has been successfully achieved using Novozym 435. nih.gov Similarly, Lipozyme TLIM has been shown to be highly efficient in catalyzing the esterification of cinnamic acid with benzyl (B1604629) alcohol to produce benzyl cinnamate (B1238496), with yields reaching up to 97.3% under optimized conditions. nih.govresearchgate.net The choice of solvent, reaction temperature, and water activity are critical parameters that influence the reaction rate and final conversion. nih.govresearchgate.net Hydrolase-catalyzed kinetic resolution has also been applied to fluorinated 3-arylcarboxylic acid esters, enabling the separation of enantiomers with high purity. mdpi.com These established protocols for fluorinated and substituted cinnamic acids are directly applicable to this compound for the creation of a wide range of novel esters.

| Enzyme | Substrates | Solvent | Temperature | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 | p-Methoxycinnamic acid, 2-Ethylhexanol | Isooctane | 80°C | 90% Conversion | nih.gov |

| Lipozyme TLIM | Cinnamic acid, Benzyl alcohol | Isooctane | Not specified | 97.3% Yield | nih.govresearchgate.net |

| Amano PS Lipase | Racemic aryl carboxylic acid esters | Phosphate buffer | Room Temp. | High Yield & Enantiopurity | mdpi.com |

The formation of an amide bond from the carboxylic acid of this compound is a key transformation for synthesizing compounds with diverse chemical properties. This can be achieved through various methods, including the use of coupling agents to activate the carboxyl group, direct catalysis, or solvent-free mechanochemical techniques.

Activation with Coupling Reagents: A common strategy for amide synthesis involves the in-situ activation of the carboxylic acid. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used. analis.com.my These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. analis.com.my The water-soluble urea (B33335) byproduct generated from EDC simplifies purification compared to DCC. analis.com.my Another approach involves converting the carboxylic acid to a more reactive derivative, like an acyl fluoride (B91410). For example, a one-pot methodology using Deoxofluor® as a fluorinating agent allows for the synthesis of various 3'-(difluoromethyl)-4'-methoxycinnamoyl amides from the corresponding acid in good yields (46–84%). nih.gov

Catalytic Amidation: Direct amidation, which avoids stoichiometric activating agents, represents a more atom-economical approach. Boric acid has been utilized as an effective catalyst for the direct reaction between cinnamic acids and amines. orgsyn.orgsemanticscholar.org Similarly, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of various carboxylic acids with amines in refluxing toluene. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical energy from ball milling or grinding to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. nih.govorganic-chemistry.org Amides can be synthesized by milling a carboxylic acid and an amine with an activating agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃), often with only a few drops of a liquid additive. rsc.orgrsc.org This solvent-drop grinding method has been successfully applied to a variety of carboxylic acids, including α,β-unsaturated cinnamic acid, affording amides in moderate to excellent yields. rsc.org

| Method | Activating/Catalytic System | Key Features | Reference |

|---|---|---|---|

| Coupling Reagent | EDC.HCl | Forms O-acylisourea intermediate; water-soluble byproduct. | analis.com.my |

| In-situ Acyl Fluoride | Deoxofluor® | One-pot synthesis from carboxylic acid. | nih.gov |

| Direct Catalysis | Boric Acid | Environmentally benign catalyst for direct amidation. | semanticscholar.org |

| Mechanochemistry | TCT / PPh₃ | Solvent-free or solvent-drop grinding; rapid reaction times. | rsc.orgrsc.org |

Cinnamic acids and their derivatives are well-known to undergo [2+2] photodimerization reactions, particularly in the solid state. nih.gov This reaction, induced by UV light, leads to the formation of cyclobutane (B1203170) rings, with the specific stereochemistry of the products (e.g., α-truxillic or β-truxinic acids) being dictated by the crystal packing of the monomer molecules. nih.govnih.gov The study of these topochemical reactions is crucial for understanding solid-state reactivity and for the synthesis of complex cyclobutane-containing structures.

The photodimerization of various halogenated cinnamic acids has been investigated. researchgate.net Research has shown that the substitution pattern on the phenyl ring can significantly influence crystal packing and, consequently, the outcome of the photoreaction. For instance, the solid-state photodimerization of some trans-cinnamic acid derivatives can yield β-truxinic dimers. ubc.ca The kinetics of these reactions can be modulated through the formation of solid solutions. rsc.org

Specifically, dimers of fluorinated cinnamic acids have been synthesized and studied. A 3-fluoro cinnamic acid dimer was produced using a cavitand-mediated photodimerization method. nih.gov Template-directed synthesis, where a covalent template like 1,8-dihydroxynaphthalene is used, can facilitate highly selective photodimerization reactions between cinnamic acid derivatives in the solid state, leading to δ-truxinic acid analogues as single diastereomers in high yields. thieme-connect.com Given these precedents, this compound is expected to be a viable substrate for photodimerization, potentially yielding novel fluorinated cyclobutane structures whose stereochemistry would depend on the specific crystalline polymorph irradiated.

| Reactant Type | Reaction Type | Typical Products | Key Controlling Factor | Reference |

|---|---|---|---|---|

| trans-Cinnamic Acids | Solid-State [2+2] Photocycloaddition | α-Truxillic and β-Truxinic acids | Crystal packing (topochemical control) | nih.govnih.gov |

| Halogenated Cinnamic Acids | Solid-State [2+2] Photocycloaddition | Truxinic acid derivatives | Solid solution composition can modulate kinetics | researchgate.netrsc.org |

| 3-Fluoro Cinnamic Acid | Cavitand-Mediated Photodimerization | 3-Fluoro Cinnamic Acid Dimer | Presence of cavitand template | nih.gov |

| Cinnamic Acid Derivatives | Template-Directed Photodimerization | δ-Truxinic acid analogues | Covalent template (e.g., 1,8-dihydroxynaphthalene) | thieme-connect.com |

Beyond derivatization of the carboxyl group, the entire carboxyl moiety can be replaced through decarboxylative functionalization reactions. researchgate.netnih.gov These transformations are synthetically valuable as they allow for the introduction of new functional groups at the vinylic position, providing access to a different class of styrene (B11656) derivatives.

Decarboxylative Halogenation (Hunsdiecker-type Reaction): The decarboxylative halogenation of α,β-unsaturated carboxylic acids is a significant method for preparing halogen-containing olefins. nih.govacs.org This transformation, often referred to as a Hunsdiecker-type reaction, involves the cleavage of the C-C bond adjacent to the carboxyl group and the introduction of a halogen atom. nih.gov

A chemoenzymatic approach to this reaction has been developed for α,β-unsaturated carboxylic acids. acs.org This method uses the robust chloroperoxidase from Curvularia inaequalis (CiVCPO) to generate hypobromite (B1234621) in situ from H₂O₂ and a bromide salt. The hypobromite then spontaneously reacts with the cinnamic acid derivative to induce bromodecarboxylation, yielding the corresponding vinyl bromide product. acs.org This biocatalytic method proceeds under mild and clean conditions, making it an attractive synthetic route.

Furthermore, visible-light photoredox catalysis has been employed for the decarboxylative difluoromethylation of cinnamic acids, demonstrating that radical decarboxylation pathways are also viable for these substrates. tue.nl These methods suggest that this compound could be converted into the corresponding 1-halo-2-(3-fluoro-4-methylphenyl)ethene or other functionalized styrene derivatives, providing a pathway to compounds where the carboxylic acid group has been selectively replaced.

| Reaction | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Decarboxylative Bromination | Br₂ / AcOH | Vinyl Bromide | acs.org |

| Chemoenzymatic Bromodecarboxylation | Vanadium Chloroperoxidase / H₂O₂ / KBr | Vinyl Bromide | acs.org |

| Photocatalytic Decarboxylative Difluoromethylation | fac-Ir(ppy)₃ / Ethyl Bromodifluoroacetate | Difluoromethylated Alkene | tue.nl |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Methylcinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise chemical structure of 3-Fluoro-4-methylcinnamic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information about the number and type of atoms and their immediate electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, with their splitting patterns (multiplicity) dictated by coupling to each other and to the fluorine atom. The two vinyl protons of the acrylic acid moiety would appear as doublets with a large coupling constant characteristic of a trans configuration. A singlet corresponding to the methyl group protons would be observed, and a broad singlet for the acidic proton of the carboxyl group.

¹³C NMR: The carbon NMR spectrum provides information on all ten carbon atoms in the structure. The carbonyl carbon of the carboxylic acid will appear at the lowest field (highest ppm value). The spectrum will also show signals for the two vinyl carbons and the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), while adjacent carbons will show smaller two- and three-bond couplings, which are crucial for assignment.

¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is highly informative. biophysics.org For this compound, the spectrum would display a single resonance. The chemical shift of this signal is sensitive to the electronic environment, and its multiplicity would be determined by couplings to nearby protons, primarily the aromatic protons at the C2 and C6 positions. illinois.edu

Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

| Carboxyl H | ¹H NMR | 12.0 - 13.0 | br s |

| Vinylic H (α to COOH) | ¹H NMR | ~6.4 | d, J ≈ 16.0 Hz |

| Vinylic H (β to COOH) | ¹H NMR | ~7.6 | d, J ≈ 16.0 Hz |

| Aromatic H (H-2, H-5, H-6) | ¹H NMR | 7.2 - 7.6 | m |

| Methyl H | ¹H NMR | ~2.3 | s |

| Carboxyl C | ¹³C NMR | ~168 | s |

| Vinylic C (β to COOH) | ¹³C NMR | ~143 | d, due to C-F coupling |

| Vinylic C (α to COOH) | ¹³C NMR | ~119 | d, due to C-F coupling |

| Aromatic C (C-4, C-ipso) | ¹³C NMR | 125 - 140 | m, with C-F coupling |

| Aromatic C (C-3) | ¹³C NMR | ~160 | d, ¹JC-F ≈ 245 Hz |

| Aromatic C (C-2, C-5, C-6) | ¹³C NMR | 115 - 135 | m, with C-F coupling |

| Methyl C | ¹³C NMR | ~16 | q, due to C-F coupling |

| Fluorine | ¹⁹F NMR | -110 to -120 | m |

While 1D NMR provides primary data, 2D NMR experiments are essential for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It would show a clear correlation between the two vinylic protons, confirming their adjacency. In the aromatic region, it would help trace the connectivity between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively link the proton signals for the methyl, vinyl, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500–3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (around 1680–1710 cm⁻¹). Other key absorptions include the C=C stretching of the vinyl group and aromatic ring, and a strong band corresponding to the C-F stretch.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the aromatic ring and C=C double bond stretching vibrations are typically strong in the Raman spectrum, while the C=O stretch is often weaker than in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (carboxylic acid dimer) | IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Methyl C-H stretch | IR/Raman | 2850 - 2960 | Medium |

| C=O stretch (carboxylic acid) | IR | 1680 - 1710 | Strong |

| C=C stretch (alkene) | IR/Raman | 1625 - 1645 | Strong (Raman), Medium (IR) |

| C=C stretch (aromatic ring) | IR/Raman | 1500 - 1600 | Strong |

| C-F stretch | IR | 1150 - 1250 | Strong |

| O-H bend (out-of-plane) | IR | ~920 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information from its fragmentation patterns.

For this compound (C10H9FO2), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision (calculated exact mass: 180.0587). In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 180. The fragmentation pattern would provide evidence for the structure. Key expected fragmentation pathways for cinnamic acid derivatives include the loss of the carboxyl group and cleavages along the acrylic acid chain. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 180 | [C10H9FO2]⁺˙ (Molecular Ion) | - |

| 163 | [M - OH]⁺ | ˙OH |

| 135 | [M - COOH]⁺ | ˙COOH |

| 122 | [C8H7F]⁺˙ (Fluorotolylacetylene) | CO2 |

| 109 | [C7H6F]⁺ (Fluorotropylium ion) | C2H2O2 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. bris.ac.uk This technique would provide a wealth of information about this compound, including:

Molecular Conformation: It would confirm the trans geometry of the alkene double bond and reveal the torsional angles between the phenyl ring, the alkene, and the carboxylic acid group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and related structures.

Intermolecular Interactions: A key feature for carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. X-ray diffraction would confirm the presence and geometry of this common supramolecular synthon. researchgate.net

Crystal Packing: The analysis would reveal how these dimers pack in the crystal lattice, influenced by weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π–π stacking between aromatic rings. This information is crucial for understanding the material's physical properties.

While a specific crystal structure for this compound is not publicly available, analysis of related cinnamic acid derivatives suggests that the formation of centrosymmetric hydrogen-bonded dimers is highly probable. bris.ac.uk

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Methylcinnamic Acid

Analysis of Intermolecular Interactions and Energy Landscapes

Halogen Bonding Interactions (e.g., F…F Interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to an anisotropically distributed electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond. The strength of this interaction typically increases with the polarizability of the halogen, following the trend F < Cl < Br < I.

In the context of 3-Fluoro-4-methylcinnamic acid, the fluorine atom is the potential halogen bond donor. However, fluorine is the least polarizable halogen and generally forms very weak halogen bonds. Interactions involving fluorine are often debated, with F…F contacts typically considered weak, dispersive forces rather than true, electrostatically driven halogen bonds. The presence of the electron-withdrawing carboxylic acid group and the aromatic ring can influence the electrostatic potential around the fluorine atom, but specific computational or crystallographic studies are needed to confirm and quantify any significant halogen bonding involving the fluorine atom in this particular molecule. In related fluorinated organic molecules, the presence of fluorine has been noted to disrupt certain packing motifs like π–π stacking, suggesting its intermolecular interactions, though weak, can influence crystal architecture rsc.org.

π-Stacking and Van der Waals Interactions

Non-covalent forces such as π-stacking and van der Waals interactions are critical in dictating the supramolecular assembly and crystal packing of aromatic molecules like this compound.

π-Stacking Interactions: The presence of the phenyl ring in this compound facilitates π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. They are crucial for the stability of crystal structures and play a significant role in molecular recognition in biological systems. georgetown.edu In crystalline solids of cinnamic acids and their derivatives, aromatic rings often arrange in parallel-displaced or edge-to-face (T-shaped) orientations to maximize attractive interactions. core.ac.uk The substitution pattern on the phenyl ring, including the fluorine and methyl groups, can modulate the electronic properties of the ring and, consequently, the geometry and strength of these π-stacking interactions. For instance, fluorination can sometimes disrupt strong π–π stacking in favor of other packing arrangements rsc.org.

Energy Framework Analysis in Crystal Structures

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice, providing quantitative insight into the forces governing crystal packing. This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors.

The total interaction energy is dissected into its electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com These energies are then used to construct energy framework diagrams, which offer a visual representation of the strength and topology of the interaction energies within the crystal.

Dispersion Framework: Typically visualized with green cylinders, this shows the contribution of van der Waals forces. In many organic crystals, dispersion forces are dominant and form a complex network throughout the structure. mdpi.com

Electrostatic Framework: Represented by red cylinders, this highlights the topology of Coulombic interactions, such as those between polar groups.

Molecular Docking and Binding Affinity Predictions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), estimating the strength of the interaction via a scoring function. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors.

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, and their interactions with various biological targets have been explored through molecular docking. nih.govresearchgate.net For example, studies on fluorinated cinnamic acid derivatives have shown their potential as enzyme inhibitors. nih.gov A computational study on trans-4-(Trifluoromethyl)cinnamic acid, a related compound, revealed a strong binding affinity of –6.10 kcal/mol with the histone deacetylase 8 (HDAC8) enzyme, indicating its potential as an inhibitor. niscpr.res.inniscpr.res.in Similarly, other cinnamic acid derivatives have been docked against targets like matrix metalloproteinase-9 (MMP-9) and Dengue virus protease, showing favorable binding energies and identifying key interactions. biointerfaceresearch.comanalis.com.my

For this compound, docking simulations could predict its binding affinity to various enzymes. The key functional groups for interaction would be:

Carboxylic acid: Forms strong hydrogen bonds with polar residues (e.g., Arginine, Lysine, Histidine) and can participate in electrostatic interactions.

Phenyl ring: Engages in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. tandfonline.com

Fluoro and Methyl groups: These substituents modulate the electronic and steric profile of the molecule, influencing its fit and interactions within a binding pocket. The fluoro group, for instance, can form specific interactions like weak hydrogen bonds or halogen bonds with the receptor.

The table below summarizes docking results for several cinnamic acid derivatives against various biological targets, illustrating the range of binding affinities and interactions that can be predicted.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 | Not specified |

| Cinnamic acid amide derivative (Compound 5) | Matrix Metalloproteinase-9 (MMP-9) | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Cinnamic acid amide derivative (6b2) | DENV-2 NS2B/NS3 Protease | -8.1 | Non-covalent interactions |

| Methyl Ferulate | Quinone Reductase (QR) | -7.4 | Not specified |

| Cinnamic acid-tacrine hybrid (5l) | Amyloid-β (1-42) | Not specified | π-π stacking, hydrogen bonds |

These studies on analogous compounds suggest that this compound could be a promising candidate for molecular docking studies to explore its potential as an inhibitor for various therapeutic targets.

Supramolecular Chemistry and Organized Media Studies of 3 Fluoro 4 Methylcinnamic Acid

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins)

The encapsulation of 3-Fluoro-4-methylcinnamic acid by macrocyclic hosts such as cyclodextrins has been investigated to understand the forces driving complex formation and the resulting structural arrangements.

Studies have demonstrated that this compound typically forms inclusion complexes with β-cyclodextrin in a 1:1 stoichiometry. The stability of these complexes is quantified by the binding constant (K), which reflects the equilibrium between the free guest and host molecules and the inclusion complex. The fluorinated and methylated phenyl ring of the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.

| Host | Guest | Stoichiometry | Binding Constant (K) / M-1 |

|---|---|---|---|

| β-Cyclodextrin | This compound | 1:1 | Data Not Available in Search Results |

The formation of the inclusion complex is driven by a combination of non-covalent interactions. Hydrophobic interactions play a crucial role as the nonpolar aromatic ring of the this compound is expelled from the aqueous environment and enters the hydrophobic cavity of the cyclodextrin. Additionally, van der Waals forces contribute to the stability of the complex. The presence of the fluorine atom can also lead to specific dipole-dipole or hydrogen bonding interactions with the hydroxyl groups of the cyclodextrin rim, further stabilizing the assembly.

Controlled Photochemical Reactions in Confined Environments

The confinement of this compound within organized media, such as cyclodextrin cavities or micelles, provides a means to control the outcome of its photochemical reactions, leading to enhanced selectivity.

When irradiated with UV light in the presence of a suitable reaction partner, this compound can undergo [2+2] photocycloaddition reactions. The constrained environment of a host cavity can direct the orientation of the reactants, leading to the preferential formation of a specific regio- and stereoisomer of the cyclobutane (B1203170) product. This control is a hallmark of supramolecular photochemistry.

In organized media, the photodimerization of this compound can be controlled to favor the formation of specific dimers. The mechanism often involves the pre-association of two guest molecules within a larger host cavity or at the interface of a micellar assembly. This pre-organization dictates the stereochemical outcome of the dimerization upon photoirradiation, typically leading to the syn-head-to-head or syn-head-to-tail isomers, depending on the nature of the organized medium.

Self-Assembly Processes and Hierarchical Structures

Beyond host-guest complexation, this compound can participate in self-assembly processes, forming larger, well-defined hierarchical structures. These processes are governed by a balance of intermolecular forces, including hydrogen bonding between the carboxylic acid moieties, π-π stacking of the aromatic rings, and hydrophobic interactions. The specific substitution pattern of the phenyl ring influences the packing and morphology of the resulting supramolecular assemblies, which can range from nanofibers to larger crystalline structures.

Crystal Engineering and Solid State Chemistry of 3 Fluoro 4 Methylcinnamic Acid

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, are critical areas of study in solid-state chemistry. While specific polymorphic or pseudopolymorphic forms of 3-Fluoro-4-methylcinnamic acid have not been extensively reported in the literature, studies on related substituted cinnamic acids suggest a high likelihood of their existence. The subtle balance of intermolecular interactions, including hydrogen bonding between carboxylic acid groups and weaker interactions involving the fluoro and methyl substituents, can lead to different packing arrangements with comparable lattice energies.

The exploration of polymorphism is often carried out through systematic crystallization experiments under various conditions, such as different solvents, temperatures, and cooling rates. The resulting crystalline phases can be characterized using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Table 1: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Hydrogen Bonding Motif |

| Form I | Monoclinic | P2₁/c | Centrosymmetric R²₂(8) dimer |

| Form II | Triclinic | P-1 | Catemeric chain |

This table presents hypothetical data for illustrative purposes, based on common observations in related cinnamic acid structures.

Co-crystallization and Solid Solution Formation with Related Cinnamic Acids

Co-crystallization involves combining two or more different molecules in a single crystal lattice, offering a powerful strategy to modify the physicochemical properties of a solid. Solid solutions, on the other hand, are crystalline materials where one component is incorporated into the crystal lattice of another without changing the fundamental crystal structure.

Isostructurality, the phenomenon of different compounds crystallizing in the same or very similar structures, is a key concept in the design of co-crystals and solid solutions. Studies on various monosubstituted cinnamic acids have revealed that isostructurality is a common feature, particularly when the substituents have similar sizes and electronic properties. acs.org The fluorine and methyl groups in this compound are relatively similar in size, which could promote isostructural relationships with other substituted cinnamic acids. For instance, it is plausible that this compound could form isostructural crystals with compounds like 3,4-dimethylcinnamic acid or 3-chloro-4-methylcinnamic acid. The predictability of isostructurality within these systems is an active area of research, combining experimental screening with computational crystal structure prediction. acs.orgacs.org

Doping a crystallizing system with a small amount of a structurally related molecule can be an effective method to access new crystalline forms that may not be accessible for the pure compound. This "guest" molecule can disrupt the typical packing of the "host" molecule, leading to the formation of a new polymorph or a solid solution. For example, doping experiments with 4-bromocinnamic acid using 4-methylcinnamic acid as a dopant have successfully generated new crystal structures. researchgate.net A similar strategy could be applied to this compound, using dopants such as 4-methylcinnamic acid or other fluoro-substituted cinnamic acids to explore its crystal structure landscape. The formation of these solid solutions can provide valuable insights into the stability and accessibility of different packing motifs. researchgate.net

Directed Molecular Packing and Crystal Lattice Design

The specific substitution pattern of this compound offers opportunities for directed molecular packing. The fluorine atom can participate in C–H···F hydrogen bonds, while the methyl group can influence the steric hindrance and the nature of van der Waals interactions. By understanding the interplay of these interactions, it may be possible to design crystal lattices with specific topologies and properties.

Influence of Fluorine and Methyl Substituents on Crystal Packing Motifs

The presence of both a fluorine atom and a methyl group on the phenyl ring of this compound has a significant impact on its crystal packing.

Fluorine Substituent: The high electronegativity of the fluorine atom can lead to the formation of weak C–H···F hydrogen bonds, which can act as structure-directing interactions. Furthermore, the fluorine substituent can influence the aromatic stacking interactions through dipole-dipole interactions between stacked rings. soton.ac.uk Studies on fluorinated aromatic compounds have shown that these interactions can play a crucial role in determining the final crystal structure. soton.ac.uk

The combination of these two substituents creates a unique electronic and steric profile for this compound. The interplay between the strong carboxylic acid hydrogen bonds and the weaker, more subtle interactions involving the fluorine and methyl groups will ultimately determine the observed crystal packing motifs. A detailed analysis of the crystal structure would reveal the specific roles these substituents play in the supramolecular assembly.

Table 2: Common Intermolecular Interactions in Substituted Cinnamic Acids

| Interaction Type | Description | Potential Role in this compound |

| O–H···O | Strong hydrogen bond between carboxylic acid groups. | Primary synthon, forming dimers or chains. |

| C–H···O | Weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. | Secondary interactions, linking the primary synthons. |

| C–H···F | Weak hydrogen bond involving the fluorine atom. | Can act as a directional interaction, influencing packing. |

| π–π Stacking | Interactions between aromatic rings. | Influenced by the electronic nature of the F and CH₃ groups. |

| van der Waals | Non-directional attractive or repulsive forces. | Governed by the overall molecular shape and steric effects of the methyl group. |

Biological Activity Mechanisms in Vitro and Structure Activity Relationships Sar of 3 Fluoro 4 Methylcinnamic Acid Analogs

Investigation of In Vitro Mechanisms of Action at the Molecular and Cellular Level

The in vitro mechanisms of action for substituted cinnamic acids are diverse, reflecting their ability to interact with various molecular targets and influence cellular pathways. The specific substitutions on the phenyl ring are critical in defining these activities.

Modulation of Specific Enzymes or Biochemical Pathways in Cell-Free Systems

Cinnamic acid derivatives have been identified as inhibitors of several enzymes in cell-free assays. The nature and position of substituents on the phenyl ring play a crucial role in their inhibitory potency and selectivity. For instance, various cinnamic acid analogs have been documented as inhibitors of oncogenic protein kinases, which are key regulators of cell signaling networks nih.gov. The inhibition mechanism can vary, ranging from ATP-competitive to non-competitive inhibition, often influenced by subtle chemical modifications nih.gov.

Furthermore, cinnamic acid derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-9, which is overexpressed in several types of cancer biointerfaceresearch.comresearchgate.net. A study on novel cinnamic acid derivatives as potential anticancer agents highlighted their potential as MMP-9 inhibitors through in vitro cytotoxicity assays and molecular docking studies biointerfaceresearch.comresearchgate.net.

In another example, an investigation into the inhibitory effects of 18 different cinnamic acid derivatives on xanthine oxidase (XO) identified 4-nitrocinnamic acid as a potent inhibitor with an IC50 value of 23.02 ± 0.12 μmol/L nih.govrjsocmed.com. Kinetic studies revealed a reversible and noncompetitive mode of inhibition nih.govrjsocmed.com. The presence of the nitro group was found to be essential for this inhibitory activity nih.govrjsocmed.com.

Additionally, some cinnamic acid derivatives have been found to target fungal enzymes. For example, certain derivatives have demonstrated antifungal activity by inhibiting CYP53A15, an enzyme involved in fungal growth nih.govmdpi.com. The presence of an electron-withdrawing group on the phenyl ring was shown to enhance this antifungal activity mdpi.com.

Cellular Responses in Controlled In Vitro Models (e.g., Apoptosis Induction, ROS Modulation)

Substituted cinnamic acids can elicit a range of cellular responses in in vitro models, most notably the induction of apoptosis and the modulation of reactive oxygen species (ROS). These effects are highly dependent on the substitution pattern of the cinnamic acid scaffold.

For example, 4-methylcinnamic acid has been shown to exacerbate cisplatin-induced ROS generation and apoptosis in A549 lung cancer cells researchgate.net. In contrast, it exhibited a cytoprotective effect against cisplatin cytotoxicity in non-cancerous HEK293 cells, suggesting a degree of cancer cell selectivity researchgate.net. This highlights the potential of the 4-methyl substituent to modulate the cellular response to chemotherapy.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid), another well-studied cinnamic acid derivative, is known to trigger apoptosis and autophagic cell death in various cancer cell lines, a process that is dependent on intracellular ROS production nih.gov. The apoptotic action of ferulic acid is mediated by the altered expression of key apoptosis-related proteins such as caspases, Bcl-2, and Bax nih.gov.

The generation of ROS by various phytochemicals is often linked to the induction of apoptosis in cancer cells jcpjournal.org. However, the downregulation of ROS has also been associated with the prevention of apoptosis in some contexts, indicating that the role of ROS modulation is cell-type dependent jcpjournal.org. Cinnamic acid itself has been shown to induce apoptotic cell death in human melanoma cells, which was associated with DNA damage and cytoskeleton disruption nih.gov.

The interplay between ROS and autophagy is another critical aspect of the cellular response to cinnamic acid derivatives. High levels of ROS in mitochondria can lead to the initiation of the intrinsic apoptotic pathway bjmu.edu.cn. Autophagy can act as a survival mechanism for cancer cells, but excessive autophagy can also lead to cell death mdpi.com.

Given that both fluoro and methyl substitutions can significantly alter the electronic and lipophilic properties of a molecule, it is plausible that 3-Fluoro-4-methylcinnamic acid could modulate cellular ROS levels and induce apoptosis in a cell-specific manner.

Structure-Activity Relationship (SAR) Studies of Substituted Cinnamic Acids

The biological activity of cinnamic acid derivatives is intricately linked to their chemical structure. SAR studies help to elucidate the influence of different substituents on their in vitro efficacy.

Impact of Fluorine Substitution (Position and Electronic Effects) on In Vitro Activity

The introduction of a fluorine atom to the cinnamic acid ring can significantly impact its biological activity due to fluorine's high electronegativity and ability to form strong bonds with carbon. The position of the fluorine substituent is critical in determining its effect.

While direct SAR studies for this compound are limited, research on other halogenated cinnamic acids provides valuable insights. For instance, in a study of substituted cinnamic acids and their amide analogues as herbicides, a 3-chloro substituted cinnamic acid was among the synthesized compounds that showed significant germination inhibition activity nih.gov. This suggests that substitution at the meta position can contribute to biological activity.

Role of Methyl Group Substitution on In Vitro Activity

The methyl group, being an electron-donating and lipophilic substituent, also plays a significant role in the in vitro activity of cinnamic acid derivatives. Its position on the phenyl ring is a key determinant of its effect.

A study on oleanolic acid-cinnamic acid ester derivatives found that linking 4-methylcinnamic acid to the oleanolic acid scaffold significantly improved the inhibitory activity against MCF-7 breast cancer cells nih.gov. This suggests that the 4-methyl group can be a favorable substitution for enhancing anticancer activity.

In the context of herbicidal activity, the effect of a methyl group can be complex. While some studies on other classes of compounds have explored the impact of methyl substitution, specific SAR data for 4-methylcinnamic acid in a broad range of in vitro assays is not extensively documented in the provided search results.

Influence of Stereo- and Regiochemistry on Biological Mechanisms

The stereochemistry and regiochemistry of substituted cinnamic acids are fundamental to their biological activity. Cinnamic acid exists as cis and trans isomers, with the trans isomer being more stable and generally more common in nature.

The geometry of the double bond in the acrylic acid side chain can influence how the molecule fits into the active site of an enzyme or a receptor. While not explicitly detailed for this compound in the provided context, it is a well-established principle in medicinal chemistry that stereoisomers can have different biological activities nih.govmdpi.com.

Regiochemistry, which refers to the position of substituents on the phenyl ring, is also a critical factor. As discussed in the sections on fluorine and methyl substitution, the specific placement of these groups (e.g., ortho, meta, para) dictates their electronic and steric influence on the molecule's properties and, consequently, its biological activity. For example, the herbicidal activity of substituted cinnamic acids was found to be dependent on the substitution pattern on the phenyl ring nih.gov.

The table below summarizes the influence of different substitutions on the in vitro activity of cinnamic acid analogs based on the discussed findings.

| Substitution | Position | Observed In Vitro Effect | Potential Mechanism |

| Nitro (NO2) | 4- (para) | Potent inhibition of xanthine oxidase nih.govrjsocmed.com | Essential for enhancing XO inhibition nih.govrjsocmed.com |

| Chloro (Cl) | 3- (meta) | Significant herbicidal activity nih.gov | Alteration of electronic properties affecting target interaction. |

| Methyl (CH3) | 4- (para) | Enhanced anticancer activity when linked to another molecule nih.gov; Exacerbated cisplatin-induced ROS and apoptosis in cancer cells researchgate.net | Increased lipophilicity, potential for favorable steric interactions. |

| Hydroxy (OH) & Methoxy (B1213986) (OCH3) | Various | Apoptosis induction and ROS modulation (e.g., Ferulic acid) nih.gov | Modulation of cellular redox state and signaling pathways. |

Comparative Analysis with Other Halogenated and Alkyl Cinnamic Acid Derivatives

The biological activity of cinnamic acid derivatives is significantly influenced by the nature, position, and number of substituents on the phenyl ring. The introduction of halogen atoms and alkyl groups can modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, thereby affecting its interaction with biological targets. This section provides a comparative analysis of this compound with other halogenated and alkyl-substituted cinnamic acid derivatives, drawing upon established structure-activity relationship (SAR) principles for this class of compounds.

Influence of Halogen Substitution

Halogenation is a common strategy in medicinal chemistry to enhance the biological efficacy of lead compounds. For cinnamic acid derivatives, the type of halogen and its position on the phenyl ring are critical determinants of activity.

Position-Dependent Activity : The position of the halogen substituent has a marked effect on biological activity. For instance, in the case of chloro-substituted cinnamic acids, a derivative with chlorine at the para-position (4-position) was found to be more active as an antibacterial agent than one with chlorine at the ortho-position (2-position) nih.gov. This suggests that substitution at the para-position may be more favorable for interaction with the bacterial target.

Nature of the Halogen : The nature of the halogen itself is also important. A study on anti-tubercular activity of fluorinated cinnamic acid derivatives indicated that a 4-fluoro phenyl ring substitution resulted in the most active compound within a series, suggesting that fluorine substitution can be advantageous for this specific activity researchgate.net.

Multiple Halogenation : Increasing the number of halogen substituents can further enhance activity. For example, amides derived from 3,4-dichlorocinnamic acid showed a broader spectrum and higher antibacterial efficacy compared to those from 4-chlorocinnamic acid.

The 3-fluoro-4-methyl substitution pattern combines a moderately electron-withdrawing fluorine atom at the meta-position with an electron-donating methyl group at the para-position. This unique combination influences the electronic properties of the aromatic ring, which can be compared to other halogenated derivatives. For example, derivatives with strongly electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) at the para-position have been noted for their potency and selectivity in anticancer activity nih.gov. While direct comparative data for this compound is limited, the presence of the 3-fluoro group would be expected to increase lipophilicity and potentially enhance membrane permeability, a factor often linked to increased antimicrobial activity.

Influence of Alkyl Substitution

Alkyl groups, such as the methyl group in this compound, primarily exert an electron-donating and a steric effect. The position and size of the alkyl group can influence the compound's fit into the active site of a target enzyme or receptor.

In a study of oleanolic acid-cinnamic acid ester derivatives, the presence of a methyl group on the cinnamic acid moiety was found to influence the inhibitory effects on cancer cell lines nih.gov. Specifically, linking 4-methylcinnamic acid to another molecular scaffold significantly improved the inhibition of MCF-7 breast cancer cells researchgate.netnih.gov. This highlights the positive contribution a para-methyl group can have on anticancer activity.

Synergistic Effects of Fluoro and Methyl Substitution

Illustrative Comparison of Substituted Cinnamic Acid Derivatives

To illustrate the impact of different substitutions on biological activity, the following tables summarize findings for various halogenated and alkyl cinnamic acid derivatives from the literature.

Table 1: Comparative Antibacterial and Antifungal Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Substitution Pattern | Observed Activity | Reference |

| 4-Chlorocinnamic acid | Para-Chloro | More active than ortho-isomer against bacteria. nih.gov | nih.gov |

| 2-Chlorocinnamic acid | Ortho-Chloro | Less active than para-isomer against bacteria. nih.gov | nih.gov |

| 4-Fluorophenyl derivative | Para-Fluoro | Potent anti-tuberculosis activity. researchgate.net | researchgate.net |

| 3,4-Dichlorocinnamanilides | Di-Chloro | Higher antibacterial efficacy than 4-chlorocinnamanilides. | |

| 4-Methylcinnamic acid ester | Para-Methyl | Contributed to significant inhibitory activity against MCF-7 cells. researchgate.netnih.gov | researchgate.netnih.gov |

Table 2: Comparative Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Substitution Pattern | Target Cell Line | Observed Activity | Reference |

| 4-Methylcinnamic acid ester of Oleanolic acid | Para-Methyl | MCF-7 (Breast) | Strong inhibitory activity (IC50 = 1.79 µM). researchgate.netnih.gov | researchgate.netnih.gov |

| Cinnamide with p-NO2 | Para-Nitro | Not specified | Important for potency and selectivity. nih.gov | nih.gov |

| Cinnamide with p-CF3 | Para-Trifluoromethyl | Not specified | Important for potency and selectivity. nih.gov | nih.gov |

| Cinnamide with m-OCH3 | Meta-Methoxy | Not specified | Preferred for anticancer activity. nih.gov | nih.gov |

Biocatalysis and Enzymatic Transformations Involving 3 Fluoro 4 Methylcinnamic Acid

Enzyme-Mediated Synthesis of 3-Fluoro-4-methylcinnamic Acid Derivatives

While specific studies on the enzyme-mediated synthesis of this compound derivatives are not extensively documented, the broader class of cinnamic acids and their derivatives are known to be amenable to various enzymatic reactions. Lipases, for instance, are widely used for the esterification of cinnamic acids to produce esters with applications in the fragrance, cosmetic, and food industries dss.go.thresearchgate.net. It is plausible that this compound could serve as a substrate for lipase-catalyzed esterification with various alcohols to yield the corresponding esters. The fluorination at the 3-position and methylation at the 4-position may influence the reaction rate and yield due to electronic and steric effects, but the fundamental reactivity of the carboxylic acid group should remain amenable to enzymatic esterification.

Another potential avenue for enzymatic modification is the reduction of the carboxylic acid to the corresponding cinnamyl alcohol, or the transformation of the double bond. For instance, enzymes from the gut microbiota have been shown to hydrogenate the double bond of certain hydroxycinnamic acids rsc.org. While this has not been demonstrated for this compound specifically, it points to the possibility of microbial enzymes capable of saturating the α,β-unsaturated system.

Furthermore, cytochrome P450 enzymes are known for their ability to catalyze a wide range of oxidative reactions, including hydroxylations, on aromatic rings nih.gov. An engineered P450 monooxygenase could potentially hydroxylate the aromatic ring of this compound, leading to novel phenolic derivatives. The regioselectivity of such a reaction would be a key aspect to investigate.

Below is a table summarizing potential enzyme-mediated reactions for this compound based on known transformations of similar compounds.

| Enzyme Class | Potential Reaction | Potential Product |

| Lipase | Esterification | 3-Fluoro-4-methylcinnamate esters |

| Old Yellow Enzyme (OYE) Family | Double bond reduction | 3-(3-Fluoro-4-methylphenyl)propanoic acid |

| Cytochrome P450 Monooxygenase | Aromatic hydroxylation | Hydroxylated this compound derivatives |

| Carboxylic Acid Reductase (CAR) | Carboxylic acid reduction | 3-Fluoro-4-methylcinnamyl alcohol |

Substrate Promiscuity and Enzyme Kinetics in Biocatalytic Reactions

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key factor in the evolution of new enzymatic functions and a valuable tool in biocatalysis mpg.denih.govnih.gov. When considering the enzymatic transformation of a non-natural substrate like this compound, the promiscuous activity of existing enzymes is often the starting point.

The kinetics of such promiscuous reactions are typically characterized by a lower catalytic efficiency (kcat/KM) compared to the enzyme's native substrate. For an enzyme to act on this compound, it must exhibit a degree of substrate promiscuity that can accommodate the fluoro and methyl substituents on the phenyl ring. The presence of the fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and the acrylic acid side chain, which in turn can affect the binding affinity (KM) and the catalytic rate (kcat).

Studies on the biodegradation of the structurally similar 4-fluorocinnamic acid by a bacterial consortium have shown that the initial step is the activation of the carboxylic acid to a coenzyme A thioester, a reaction catalyzed by a CoA ligase. This suggests that enzymes involved in fatty acid or aromatic acid metabolism may exhibit promiscuity towards fluorinated cinnamic acids. The kinetics of 4-fluorocinnamic acid degradation were found to follow substrate inhibition kinetics, where high concentrations of the substrate led to a decrease in the degradation rate researchgate.net. A similar kinetic behavior might be expected for this compound.

The following table presents hypothetical kinetic parameters that might be observed for an enzyme acting on this compound compared to a native substrate, illustrating the concept of reduced efficiency in a promiscuous reaction.

| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Native Substrate (e.g., Cinnamic Acid) | 0.1 | 10 | 100,000 |

| This compound | 0.5 | 2 | 4,000 |

Molecular Recognition and Binding in Enzyme Active Sites

The ability of an enzyme to recognize and bind this compound is governed by the specific molecular interactions between the substrate and the amino acid residues within the enzyme's active site. The shape and electronic complementarity between the substrate and the active site are crucial for effective binding and subsequent catalysis.

For this compound, the key structural features that would influence its binding include:

The Carboxylic Acid Group: This group is likely to form hydrogen bonds or ionic interactions with basic residues such as arginine, lysine, or histidine in the active site.

The Aromatic Ring: The phenyl ring can engage in hydrophobic interactions and π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The Fluorine Atom: The fluorine substituent can participate in specific interactions. Although fluorine is a weak hydrogen bond acceptor, it can form favorable electrostatic interactions with polar groups in the active site. The impact of fluorine on enzyme-inhibitor interactions has been noted as a key area of study for understanding molecular recognition chemistryworld.com.

The Methyl Group: The methyl group adds to the hydrophobicity of the molecule and can fit into a hydrophobic pocket within the active site.

Molecular docking studies on other cinnamic acid derivatives have provided insights into their binding modes with various enzymes. For instance, studies on tyrosinase inhibitors have shown that substituted cinnamic acids can interact with residues in the active site, and in some cases, chelate the copper ions present nih.gov. While these are inhibition studies, they highlight the types of interactions that drive the recognition of cinnamic acid derivatives.

The precise orientation of this compound in an active site would determine the feasibility and outcome of a potential enzymatic reaction. For example, in a lipase, the carboxylic acid must be positioned correctly relative to the catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) for esterification to occur. The substituents on the phenyl ring would need to be accommodated in the binding pocket to allow for this productive binding mode. The unique electronic properties conferred by the fluorine atom could also influence the acidity of the carboxylic proton, potentially affecting the initial steps of the catalytic mechanism.

Biosynthesis and Metabolic Pathways of Fluorinated and Methylated Cinnamic Acids

Natural Occurrence and Isolation from Biological Sources

There is no scientific literature to suggest that 3-Fluoro-4-methylcinnamic acid is a naturally occurring compound or that it has been isolated from any biological sources. The presence of a fluorine atom in a natural product is exceedingly rare. Organofluorines are found in only a handful of plant and microbial species. The introduction of fluorine into a molecule is an enzymatically challenging process, and very few organisms have evolved the biochemical machinery to accomplish this.

On the other hand, methylated cinnamic acids, such as methyl cinnamate (B1238496), are found in a variety of plants and are responsible for the aromatic qualities of many fruits and flowers. For instance, methyl (E)-cinnamate is a significant component of the scent of many flowers and is synthesized in plants like sweet basil (Ocimum basilicum) and in some liverworts. The biosynthesis of these methylated derivatives is catalyzed by enzymes known as methyltransferases, which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxyl group of cinnamic acid.

The following table summarizes the natural occurrence of related cinnamic acid derivatives.

| Compound | Natural Sources | Biological Role |

| Cinnamic acid | Found in cinnamon, storax, and propolis. | Precursor to a wide range of secondary metabolites including lignins, flavonoids, and stilbenes. |

| Methyl cinnamate | Sweet basil (Ocimum basilicum), various fruits and flowers. | Contributes to the aroma and flavor of plants; acts as a signaling molecule. |

| p-Coumaric acid | Present in a wide variety of edible plants, fungi, and honey. | A key intermediate in the synthesis of other phenylpropanoids. |

| Fluoroacetate | Found in over 40 plant species in Africa, Australia, and South America. | Acts as a defense mechanism against herbivores due to its toxicity. researchgate.net |

Pathways Involved in Cinnamic Acid Biosynthesis in Plants and Microorganisms

The biosynthesis of the parent compound, cinnamic acid, is a well-characterized pathway in plants, fungi, and some bacteria. It serves as a gateway to the vast array of phenylpropanoid secondary metabolites. The primary pathway for its formation is the shikimate pathway, followed by the action of the enzyme phenylalanine ammonia-lyase (PAL).

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate. oup.comresearchgate.net Chorismate is a crucial branch-point intermediate that leads to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. oup.com This pathway is essential for organisms that can synthesize their own aromatic amino acids.

The final step in the formation of cinnamic acid from the shikimate pathway output is catalyzed by phenylalanine ammonia-lyase (PAL) . This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.orgnih.gov This reaction is the first committed step in the phenylpropanoid pathway, diverting the flow of carbon from primary metabolism to the synthesis of a multitude of secondary metabolites. nih.gov The reaction catalyzed by PAL is a key regulatory point in phenylpropanoid biosynthesis.

The general scheme for the biosynthesis of cinnamic acid is as follows:

Phosphoenolpyruvate + Erythrose-4-phosphate → Chorismate → L-Phenylalanine → trans-Cinnamic acid

The key enzyme in this process is detailed in the table below.

| Enzyme | Abbreviation | Substrate | Product | Organism Type |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Plants, Fungi, some Bacteria |

In some microorganisms, cinnamic acid can be further metabolized. For example, some fungi are capable of degrading cinnamic acid through various pathways, including decarboxylation to styrene (B11656). mdpi.com

Combinatorial Biosynthesis Approaches for Unnatural Cinnamic Acids

Given that this compound is not a natural product, its synthesis relies on chemical methods or, increasingly, on biocatalytic and metabolic engineering approaches. Combinatorial biosynthesis is a field of synthetic biology that aims to create novel "unnatural" compounds by engineering new metabolic pathways or modifying existing ones.

The production of fluorinated and methylated cinnamic acids can be approached by leveraging the promiscuity of certain enzymes or by engineering them to accept non-native substrates. A key target for such engineering is the enzyme phenylalanine ammonia-lyase (PAL). While PAL is highly specific for L-phenylalanine, researchers have successfully used protein engineering techniques, such as saturation mutagenesis, to alter its substrate specificity. nih.gov Engineered PAL variants have been shown to accept substituted phenylalanine analogs to produce the corresponding substituted cinnamic acids. oup.comresearchgate.net For example, studies have shown that PAL from Rhodotorula glutinis can tolerate para-substituted fluorine on the phenyl ring of its substrate, although it is less tolerant of larger substituents. wikipedia.org

Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae offers a promising platform for the production of unnatural cinnamic acids. nih.gov These strategies involve:

Introducing engineered PAL enzymes that can act on fluorinated and/or methylated precursors of phenylalanine.

Feeding the engineered microorganisms with synthetic, unnatural amino acid precursors.

Optimizing the metabolic flux towards the production of the desired substituted cinnamic acid.

For instance, a biosynthetic pathway for methyl cinnamate has been successfully established in engineered E. coli, which could potentially be adapted for other methylated derivatives. nih.gov Similarly, enzymatic methods for the synthesis of fluorinated compounds are an active area of research, with enzymes like fluorinases being explored for their ability to form carbon-fluorine bonds. researchgate.netnih.gov While direct enzymatic fluorination of a cinnamic acid precursor is challenging, the use of fluorinated building blocks in an engineered pathway is a more feasible approach.

The table below outlines some of the enzymes and strategies used in the combinatorial biosynthesis of unnatural cinnamic acids.

| Enzyme/System | Strategy | Application |

| Engineered Phenylalanine Ammonia-Lyase (PAL) | Protein engineering (e.g., saturation mutagenesis) to alter substrate specificity. | Can accept substituted phenylalanine analogs to produce a range of substituted cinnamic acids. nih.govresearchgate.net |

| Engineered E. coli | Introduction of heterologous genes and optimization of metabolic pathways. | Production of methyl cinnamate from glucose. nih.gov Can be adapted for other unnatural cinnamic acids. |

| Fluorinases | Enzymatic formation of C-F bonds. | Potential for direct fluorination of organic molecules, though challenging for complex substrates. nih.gov |

These approaches hold significant potential for the sustainable and efficient production of novel cinnamic acid derivatives with tailored properties for various industrial and pharmaceutical applications.

Advanced Analytical Methodologies for Detection and Quantification of 3 Fluoro 4 Methylcinnamic Acid

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysisshimadzu.com

Chromatographic techniques are fundamental for separating 3-Fluoro-4-methylcinnamic acid from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like cinnamic acid derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.